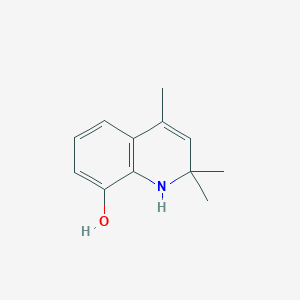

8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

Description

Historical Context of Dihydroquinolinol Chemistry Research

The study of quinoline (B57606) and its derivatives dates back to the 19th century, with the parent compound, quinoline, first being extracted from coal tar. The subsequent exploration of its chemistry led to the development of various synthetic methods, most notably the Skraup synthesis. As the understanding of quinoline chemistry deepened, researchers began to investigate its hydrogenated forms, including the dihydroquinolines. These compounds, with their partially saturated heterocyclic ring, offered different electronic and steric properties compared to their fully aromatic counterparts.

The introduction of substituents onto the dihydroquinoline core, such as the hydroxyl group in dihydroquinolinols, further expanded the chemical space and potential applications of this class of compounds. Early research in this area was often driven by the pursuit of novel dyes and pharmacologically active agents. Over time, the focus has broadened to include the development of ligands for metal complexes, materials with specific optical or electronic properties, and intermediates for more complex molecular architectures.

Scope and Significance of Academic Investigations into 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

Academic investigations into 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- are situated within the broader context of research on 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) and its derivatives. This specific compound is characterized by a dihydroquinoline core substituted with three methyl groups and a hydroxyl group at the 8-position. The presence of the 8-hydroxyquinoline (B1678124) moiety is significant, as this structural motif is well-known for its ability to chelate metal ions.

Research in this area often focuses on the synthesis of novel derivatives by introducing various functional groups to the 1,2-dihydroquinoline (B8789712) scaffold. arkat-usa.org For instance, the functionalization of the aromatic phenyl ring of 2,2,4-trimethyl-1,2-dihydroquinolines has been explored to create new compounds with potential biological activity. arkat-usa.org While direct and extensive studies on 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- itself are not widely documented in publicly available literature, its structural components suggest a number of potential research applications. The combination of the dihydroquinoline structure with the 8-quinolinol chelating unit makes it a target of interest for coordination chemistry and the development of novel ligands.

The general physical and chemical properties of related dihydroquinolines provide a basis for understanding the characteristics of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-. For example, 1,2-dihydro-2,2,4-trimethylquinoline is known to be a solid that is insoluble in water but soluble in nonpolar solvents. biosynth.com It is also noted that this class of compounds may be sensitive to prolonged exposure to air and light. noaa.gov

Table 1: Physical and Chemical Properties of Related Compounds

| Property | Value for 1,2-dihydro-2,2,4-trimethylquinoline |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| Boiling Point | 260 °C |

| Density | 1.08 g/cm³ |

Note: Data for the specific compound 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is limited. The data presented is for the closely related compound 1,2-dihydro-2,2,4-trimethylquinoline to provide context. biosynth.com

Current Research Trends and Future Directions in the Field

Current research involving dihydroquinoline derivatives is diverse, with a significant focus on their potential as biologically active molecules. For example, derivatives of 8-hydroxyquinoline have been investigated for their antiviral and antibacterial properties. mdpi.com The synthesis of novel 1,2-dihydroquinoline-8-glyoxylamide derivatives highlights the ongoing effort to create new compounds with potential physiological activity. arkat-usa.org

Future research on 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is likely to explore several key areas:

Coordination Chemistry: The 8-hydroxyquinoline moiety is a classic bidentate ligand. Future studies could investigate the coordination of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- with various metal ions to form novel complexes. These complexes could have applications in catalysis, materials science, or as imaging agents.

Materials Science: The dihydroquinoline core can be incorporated into larger polymeric structures. Poly(1,2-dihydro-2,2,4-trimethylquinoline) is a known material, suggesting that derivatives like 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- could be used to create functional polymers with metal-binding capabilities. biosynth.commolbase.com

Medicinal Chemistry: While the direct biological activity of this specific compound is not established, the 8-hydroxyquinoline scaffold is present in many compounds with demonstrated biological effects. mdpi.com Future research could involve screening 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- and its derivatives for various pharmacological activities.

Synthetic Methodology: The development of more efficient and selective methods for the synthesis of substituted dihydroquinolinols, including the target compound, remains an area of interest for organic chemists.

Structure

3D Structure

Properties

CAS No. |

117330-56-0 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2,2,4-trimethyl-1H-quinolin-8-ol |

InChI |

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-7,13-14H,1-3H3 |

InChI Key |

HSWLSJAGPDRWLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2O)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 8 Quinolinol, 1,2 Dihydro 2,2,4 Trimethyl

Classical Synthetic Routes to Dihydroquinolinol Frameworks

Classical methods for quinoline (B57606) synthesis, developed over a century ago, remain fundamental in organic chemistry. These routes often involve multi-step pathways and cyclization reactions to construct the core dihydroquinoline structure.

Multi-Step Synthesis Pathways

The construction of the 1,2-dihydro-2,2,4-trimethyl-8-quinolinol skeleton can be envisioned through multi-step sequences that first build a substituted quinoline ring, which is subsequently reduced. A prominent classical method is the Skraup synthesis , which typically involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net For the target molecule, a plausible approach would involve the reaction of o-aminophenol with a source of the three-carbon unit required for the trimethyl substitution, followed by reduction. A general representation of the Skraup reaction for the synthesis of 8-hydroxyquinoline (B1678124) is depicted below. The reaction proceeds by heating o-aminophenol with glycerol and sulfuric acid, with an oxidizing agent like nitrobenzene. researchgate.net

Another versatile classical method is the Combes quinoline synthesis , which condenses an aniline with a β-diketone under acidic conditions. mdpi.com To obtain the desired 2,4-dimethyl substitution pattern, acetylacetone would be the appropriate β-diketone. The reaction of o-aminophenol with acetylacetone would theoretically lead to a 2,4-dimethyl-8-hydroxyquinoline intermediate. Subsequent selective reduction of the quinoline ring would be necessary to yield the dihydro product.

A modified Skraup reaction has been reported to reduce the violent nature of the original procedure and increase yields for the synthesis of quinoline and its derivatives, including 8-hydroxyquinoline. nih.gov

Ring-Closing Strategies and Cyclization Reactions

The formation of the dihydroquinoline ring is fundamentally a cyclization reaction. In the context of classical synthesis, these cyclizations are often acid-catalyzed intramolecular reactions. For instance, in the Skraup synthesis, an intermediate formed from the aniline and acrolein (derived from glycerol dehydration) undergoes an acid-catalyzed cyclization followed by dehydration and oxidation to form the quinoline ring. researchgate.net

A key challenge in synthesizing 1,2-dihydro-2,2,4-trimethyl-8-quinolinol via these classical routes is achieving the specific substitution pattern. The reaction of aniline with acetone, for example, is a known method to produce 2,2,4-trimethyl-1,2-dihydroquinoline (B116575). mdpi.com This reaction can be catalyzed by various acids, including hydrochloric acid and iodine. ijpsjournal.com A proposed classical synthesis for the target molecule could therefore involve the reaction of o-aminophenol with acetone or a related ketone under acidic conditions.

Modern Synthetic Innovations for 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

Contemporary synthetic chemistry has introduced a range of more efficient and selective methods for the construction of heterocyclic compounds, including dihydroquinolines. These modern approaches often utilize transition metal catalysis and adhere to the principles of green chemistry.

Transition Metal-Catalyzed Syntheses

Transition metals have been extensively used to catalyze the formation of quinoline and dihydroquinoline scaffolds. Gold-catalyzed intramolecular hydroarylation of N-propargylanilines represents a modern approach to synthesize 4-substituted-1,2-dihydroquinolines. researchgate.net This method offers mild reaction conditions and good yields.

In a relevant study, the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines was achieved using metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a heterogeneous catalyst. researchgate.net This catalytic system allows for the condensation of aniline with acetone and demonstrates the potential for using solid acid catalysts in these transformations. The use of such heterogeneous catalysts simplifies product purification and catalyst recycling.

Table 1: Transition Metal-Catalyzed Synthesis of Dihydroquinoline Derivatives

| Catalyst System | Reactants | Product | Yield | Reference |

| JohnPhosAu(CH₃CN)SbF₆ | N-ethoxycarbonyl-N-propargylanilines | 4-substituted-1,2-dihydroquinolines | Good to high yields | researchgate.net |

| Zn²⁺, Sn²⁺, or Cu²⁺-exchanged tungstophosphoric acid/γ-Al₂O₃ | Aniline, Acetone | 2,2,4-trimethyl-1,2-dihydroquinoline | High aniline conversion and TMQ yield | researchgate.net |

Green Chemistry Principles in 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- Synthesis

The development of environmentally benign synthetic methods is a major focus of modern chemistry. This includes the use of non-toxic reagents, solvent-free reaction conditions, and energy-efficient processes. jocpr.com

A significant advancement in the synthesis of dihydroquinolines is the development of solvent-free procedures. A facile solvent-free Skraup cyclization reaction for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline has been reported. jocpr.com This method utilizes a POSS-SO3H acid catalyst and proceeds at different temperatures without the need for a solvent, thereby reducing waste and environmental impact. jocpr.com

Another example of a green approach is the use of zeolites as catalysts in solvent-free conditions for the synthesis of 2,4-disubstituted quinolines. frontiersin.org These methods not only align with the principles of green chemistry but can also offer improved yields and simpler work-up procedures.

Table 2: Solvent-Free Synthesis of Dihydroquinoline Derivatives

| Catalyst | Reactants | Product | Conditions | Reference |

| POSS-SO₃H acid | Aniline, Propan-2-one | 2,2,4-trimethyl-1,2-dihydroquinoline | Solvent-free, varying temperatures | jocpr.com |

| Hβ zeolite | Ketones, 2-Aminobenzophenones | 2,4-disubstituted quinolines | Solvent-free | frontiersin.org |

Catalytic Approaches for Sustainable Synthesis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives, including the 8-hydroxy variant, has traditionally relied on homogeneous acid catalysts such as hydrochloric acid or iodine. google.com However, these methods often suffer from issues like catalyst recovery, corrosive environments, and the generation of waste. google.com Modern research has shifted towards more sustainable catalytic systems, including heterogeneous catalysts and more efficient homogeneous catalysts, to improve yields and environmental compatibility.

One innovative approach involves the use of a micro-meso-macroporous zeolite H-Y-MMM as a heterogeneous catalyst for the condensation reaction between aniline and acetone. google.com This method offers the significant advantages of catalyst reusability, reduced corrosion, and minimized wastewater formation. The reaction can be carried out at temperatures ranging from 60–230 °C, with catalyst concentrations of 5–20%. google.com

Other advanced catalytic systems have also been explored to enhance reaction efficiency. The use of a combined hydrogen fluoride (HF) and boron trifluoride (BF₃) catalyst system has been shown to produce 2,2,4-trimethyl-1,2-dihydroquinoline in higher yields compared to traditional methods. google.com Specifically, employing a molar ratio of HF:BF₃ between 1:5 and 2:1 can significantly improve the output of the desired monomeric product over polymeric byproducts. google.com While highly effective, the use of HF presents its own handling and environmental challenges. google.com Scandium triflate has also been investigated as a catalyst, demonstrating high yields, though its cost can be a prohibitive factor for large-scale production. google.com

The table below summarizes various catalytic systems used for the synthesis of the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Zeolite H-Y-MMM | Aniline, Acetone | 60–230 °C, 6–23 h | Not specified | google.com |

| HF/BF₃ | Aniline, Acetone Derivative | 80–150 °C | Improved yield over 69% | google.com |

| Scandium Triflate | Aniline, Acetone | Room Temp, MW, 2-6 h | 65% | google.com |

| Boron Trifluoride Etherate | Aniline, Acetone | <50 °C | Not specified | google.com |

A more recent development in the synthesis of 1,2-dihydroquinolines involves hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). nih.govchemrxiv.org This strategy allows for the conversion of N-allyl 2-aminobenzaldehydes into 1,2-dihydroquinolines under relatively mild conditions, representing a modern organocatalytic approach to forming this heterocyclic system. nih.gov

Chemo- and Regioselective Synthesis of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

The synthesis of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- from 2-aminophenol and acetone is inherently a chemo- and regioselective process.

Chemoselectivity: The starting material, 2-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). In the initial step of the Doebner-von Miller type reaction, the amino group is significantly more nucleophilic than the hydroxyl group. This ensures that the initial conjugate addition to the α,β-unsaturated ketone (mesityl oxide, formed in situ from acetone) occurs selectively at the nitrogen atom, forming a C-N bond rather than a C-O bond.

Regioselectivity: The regioselectivity of the synthesis is determined during the intramolecular cyclization step. After the initial Michael addition of the 2-aminophenol to mesityl oxide, the resulting intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, where the newly formed ring closes onto the benzene (B151609) ring of the aminophenol. The position of the hydroxyl group and the activating nature of the amino-group direct this cyclization. The reaction mechanism for related quinoline syntheses, such as the Combes synthesis, shows that the annulation is the rate-determining step and is influenced by both steric and electronic effects of the substituents on the aniline ring. wikipedia.orgwikiwand.com In the synthesis of the target compound, the cyclization occurs to form the quinoline ring system with the hydroxyl group positioned at C8, a predictable outcome based on the structure of the 2-aminophenol precursor.

Stereochemical Control in the Synthesis of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

The structure of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- contains a single stereocenter at the C4 position, which bears a methyl group and a hydrogen atom. The C2 position is a quaternary carbon and, therefore, is not a chiral center. Consequently, the molecule can exist as a pair of enantiomers (R and S). Standard synthetic procedures, such as the Doebner-von Miller reaction, are typically performed under achiral conditions and thus result in the formation of a racemic mixture of the two enantiomers.

Asymmetric Synthesis Approaches

The development of asymmetric methods to control the stereochemistry at the C4 position is a significant challenge in the synthesis of this and related compounds. While specific literature on the asymmetric synthesis of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is not prominent, several general strategies for asymmetric catalysis could theoretically be applied. These approaches aim to create the C4 stereocenter in an enantioselective manner.

Potential asymmetric strategies include:

Chiral Brønsted Acid Catalysis: A chiral Brønsted acid, such as a derivative of phosphoric acid, could be used to catalyze the cyclization step. The chiral catalyst could create a chiral environment, leading to the preferential formation of one enantiomer over the other through enantioselective protonation.

Chiral Lewis Acid Catalysis: A chiral Lewis acid could coordinate to the carbonyl group of the mesityl oxide intermediate. This coordination would render the two faces of the double bond diastereotopic, allowing for a subsequent nucleophilic attack by the aniline derivative to occur with facial selectivity, thereby setting the C4 stereocenter.

Organocatalysis: Chiral amine catalysts could be employed to react with acetone to form a chiral enamine intermediate. The subsequent reaction of this chiral enamine with another molecule of acetone and then with 2-aminophenol could proceed through a stereocontrolled pathway.

Enantioselective and Diastereoselective Routes

Currently, established and scalable enantioselective or diastereoselective routes for the direct synthesis of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- are not widely documented. The synthesis of related chiral dihydroquinolines often relies on the hydrogenation of a corresponding quinoline precursor using a chiral catalyst or the resolution of a racemic mixture.

A hypothetical enantioselective route would involve one of the asymmetric catalytic methods mentioned above, directly producing an enantiomerically enriched product. A diastereoselective approach would typically involve the use of a chiral auxiliary attached to one of the reactants. This auxiliary would direct the formation of the new stereocenter, leading to a diastereomerically enriched product, from which the auxiliary could later be removed.

In the absence of a direct asymmetric synthesis, the separation of the racemic mixture via classical resolution remains a viable, albeit less efficient, option. This could be achieved by reacting the racemic dihydroquinoline, which is basic, with a chiral acid to form diastereomeric salts. These salts, having different physical properties, could then be separated by fractional crystallization, followed by neutralization to recover the individual enantiomers.

Reactivity and Mechanistic Studies of 8 Quinolinol, 1,2 Dihydro 2,2,4 Trimethyl

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

No specific studies on the electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation) on the benzene (B151609) ring of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- were identified.

Nucleophilic Additions and Substitutions on the Dihydroquinoline Moiety

Detailed research on nucleophilic addition or substitution reactions specifically targeting the dihydroquinoline portion of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is not available.

Oxidation and Reduction Chemistry of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

While the antioxidant properties of related dihydroquinolines are noted, specific studies detailing the oxidation and reduction products, reaction conditions, and electrochemical behavior of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- are absent from the reviewed literature.

Ring Transformations and Rearrangement Reactions

No information regarding ring-opening, ring-expansion, or other rearrangement reactions involving 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- could be located.

Reaction Kinetics and Thermodynamic Investigations

Quantitative data, such as rate constants, activation energies, and thermodynamic parameters for reactions involving 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-, are not available in the current body of scientific literature.

Investigation of Reaction Intermediates and Transition States

There is a lack of spectroscopic or computational studies aimed at identifying and characterizing reaction intermediates or transition states in the reactions of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-.

Derivatization Strategies and Functionalization of 8 Quinolinol, 1,2 Dihydro 2,2,4 Trimethyl

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization in phenolic compounds.

Etherification and Esterification Reactions

No specific studies detailing the etherification or esterification of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- were identified. In principle, these reactions are feasible. Etherification could be achieved under Williamson ether synthesis conditions, reacting the phenoxide of the compound with an alkyl halide. Esterification could be accomplished through reaction with acyl chlorides or carboxylic anhydrides in the presence of a suitable base. However, without experimental data, specific conditions and outcomes remain theoretical.

Chelation and Complexation through Oxygen

The parent compound, 8-hydroxyquinoline (B1678124), is a well-known chelating agent, forming stable complexes with a variety of metal ions through its phenolic oxygen and quinoline (B57606) nitrogen. It is plausible that 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- also exhibits chelating properties. The presence of the hydroxyl group in proximity to the nitrogen atom suggests the potential for bidentate chelation. However, no specific studies on the chelation or complexation behavior of this particular compound with metal ions have been found.

Functionalization on the Dihydroquinoline Nitrogen Atom

The secondary amine within the dihydroquinoline ring presents another potential site for derivatization.

Alkylation and Acylation Reactions

Direct N-alkylation or N-acylation of the dihydroquinoline nitrogen is theoretically possible. Alkylation could be performed using alkyl halides, while acylation could be carried out with acylating agents like acyl chlorides or anhydrides. These reactions would lead to the formation of N-substituted derivatives.

Formation of N-Substituted Derivatives

While the synthesis of N-substituted derivatives is a common strategy in medicinal chemistry to modify the properties of a lead compound, no research was found that specifically describes the synthesis and characterization of N-substituted derivatives of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-.

Functionalization on the Aromatic and Saturated Carbon Scaffolds

Modification of the carbon framework, both the aromatic and saturated portions, represents a more complex challenge. Electrophilic aromatic substitution on the benzene (B151609) ring is a possibility, with the hydroxyl group being an activating, ortho-, para-directing group. However, the steric hindrance from the adjacent dihydroquinoline ring and the trimethyl-substituted carbon might influence the regioselectivity of such reactions. Functionalization of the saturated carbon atoms of the dihydroquinoline ring would likely require more advanced synthetic methodologies, such as C-H activation, for which no specific applications to this molecule have been reported.

Due to the absence of specific research data for 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-, it is not possible to provide detailed research findings or interactive data tables as requested. The scientific community has yet to publish in-depth studies on the derivatization strategies for this particular compound.

Halogenation and Nitration

The introduction of halogen and nitro groups onto the aromatic ring of quinoline derivatives can significantly alter their electronic properties and provide handles for further functionalization.

Halogenation: The halogenation of 8-hydroxyquinoline and its derivatives is a well-established method for introducing bromine and chlorine atoms onto the aromatic core. While specific studies on the halogenation of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- are not extensively documented, the reactivity of the parent 8-hydroxyquinoline suggests that electrophilic aromatic substitution would be the primary pathway. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions (positions 5 and 7). For instance, the reaction of 8-hydroxyquinoline with halogenating agents typically yields 5,7-dihalo-8-hydroxyquinoline derivatives. It is anticipated that the 1,2-dihydro-2,2,4-trimethyl- variant would undergo similar regioselective halogenation.

Nitration: The nitration of 8-hydroxyquinoline has been shown to occur readily, often leading to dinitrated products. Studies have demonstrated that even with dilute nitric acid, 8-hydroxyquinoline can be converted to 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl This high reactivity is attributed to the activating effect of the hydroxyl group. A thorough investigation into the nitration of N-protected tetrahydroquinolines has shown that regioselectivity can be controlled, yielding specific nitro isomers. researchgate.net For 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-, nitration is expected to proceed at the 5 and 7 positions. The reaction conditions, such as the concentration of nitric acid and the temperature, would likely influence the degree of nitration, offering a potential route to mono- or di-nitro derivatives. The nitrosation of 8-hydroxyquinoline, followed by oxidation, also presents a viable pathway to nitro derivatives. pw.edu.pl

Table 1: Halogenation and Nitration Reactions of 8-Hydroxyquinoline Derivatives

| Reaction | Reagent(s) | Typical Product(s) | Reference(s) |

| Dinitration | Dilute Nitric Acid | 5,7-Dinitro-8-hydroxyquinoline | pw.edu.pl |

| Nitrosation | Sodium Nitrite, HCl | 5,7-Dinitro-8-hydroxyquinoline (after oxidation) | pw.edu.pl |

| Halogenation | Halogenating agents | 5,7-Dihalo-8-hydroxyquinoline |

Alkylation and Arylation using Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of alkyl and aryl groups onto the quinoline scaffold.

Alkylation and Arylation: The secondary amine in the dihydroquinoline ring is a prime site for N-alkylation and N-arylation. While specific examples for 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- are limited, the copper-catalyzed coupling of nitrogen-containing nucleophiles with aryl bromides has been successfully demonstrated using 1,2,3,4-tetrahydro-8-hydroxyquinoline as a ligand, highlighting the potential for N-arylation reactions on this system. nih.gov

Furthermore, the aromatic ring can be functionalized via C-H activation and cross-coupling reactions. The synthesis of new 8-substituted 2,2,4-trimethyl-1,2-dihydroquinolines has been achieved through the nucleophilic opening of a pyrroledione ring, demonstrating a strategy for introducing substituents at the ortho-position to the amine function. arkat-usa.org This approach leads to the formation of 1,2-dihydroquinoline-8-glyoxylamide derivatives. arkat-usa.org

Table 2: Coupling Reactions for Functionalization of Dihydroquinoline Derivatives

| Reaction Type | Key Features | Potential Application to Target Compound | Reference(s) |

| Copper-catalyzed N-Arylation | Mild conditions, versatile for N-heterocycles | N-arylation of the secondary amine | nih.gov |

| Nucleophilic Ring Opening | Functionalization at the 8-position | Synthesis of 8-glyoxylamide derivatives | arkat-usa.org |

Synthesis of Polymeric Derivatives and Conjugates

The functional groups on 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- allow for its incorporation into larger molecular architectures, such as polymers and conjugates.

Polymeric Derivatives: The parent compound, 1,2-dihydro-2,2,4-trimethylquinoline, is known to undergo polymerization. biosynth.comguidechem.comgoogle.comchemotechnique.se This process can be catalyzed by acids, such as hydrochloric acid, to produce a polymer that has applications as an antioxidant. google.com While the direct polymerization of the 8-hydroxy derivative has not been extensively reported, it is conceivable that similar acid-catalyzed polymerization could be employed. The resulting polymer would possess the combined properties of the poly(1,2-dihydro-2,2,4-trimethylquinoline) backbone and the pendant 8-hydroxyquinoline moieties, which could be of interest for applications in materials science and as functional polymers.

Table 3: Synthesis of Polymeric Derivatives and Conjugates

| Type | Synthetic Approach | Potential Product | Reference(s) |

| Polymeric Derivative | Acid-catalyzed polymerization | Poly(8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-) | google.com |

| Conjugate | Coordination to a metal center | Platinum(II) complexes | rsc.org |

| Conjugate | Glycosylation | Glycoconjugates | mdpi.com |

| Conjugate | Amide bond formation | Glyoxylamide derivatives | arkat-usa.org |

Coordination Chemistry of 8 Quinolinol, 1,2 Dihydro 2,2,4 Trimethyl

Ligand Design and Coordination Modes of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

The coordination behavior of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is fundamentally dictated by its inherent structural characteristics, primarily the presence of both nitrogen and oxygen donor atoms and significant steric bulk.

Similar to its parent compound, 8-hydroxyquinoline (B1678124), 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is expected to act as a bidentate ligand. scirp.orgnih.gov Chelation occurs through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, forming a stable five-membered ring with a metal ion. scirp.orgnih.gov This mode of coordination is a hallmark of 8-hydroxyquinoline derivatives and is responsible for their ability to form stable complexes with a wide range of metal ions. scirp.orgnih.gov

The key distinguishing feature of this ligand is the presence of three methyl groups at the 2 and 4 positions of the dihydroquinoline ring. These bulky groups introduce significant steric hindrance around the coordination site. This steric crowding can influence the geometry of the resulting metal complexes, potentially favoring lower coordination numbers compared to less hindered 8-hydroxyquinoline derivatives.

While 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- itself is a bidentate ligand, its core structure can be a scaffold for designing more complex multidentate ligands. By chemically modifying the quinoline ring, for instance, through the introduction of additional donor functionalities, it is theoretically possible to create ligands capable of binding to a metal center through more than two atoms. However, specific examples of such multidentate architectures derived from 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- are not prominently reported in the scientific literature.

Synthesis and Characterization of Metal Complexes with 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

The synthesis of metal complexes with 8-hydroxyquinoline derivatives typically involves the reaction between the ligand and a metal salt in a suitable solvent. scirp.orgscirp.org The characterization of these complexes relies on a suite of analytical techniques to elucidate their structure and properties.

Complexes of various transition metals with derivatives of 8-hydroxyquinoline have been synthesized and studied. arabjchem.orgresearchgate.netresearchgate.net For instance, a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized and its complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) were prepared and characterized. arabjchem.orgresearchgate.net Another study reported the synthesis and characterization of five new complexes of a Schiff base ligand combining julolidine and quinoline groups with 3d transition metal ions (Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)). rsc.org

While specific research on transition metal complexes of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is limited, it is anticipated that it would form stable complexes with various transition metals. The stoichiometry and geometry of these complexes would likely be influenced by the steric bulk of the trimethyl-substituted dihydroquinoline ring. For example, with divalent transition metals, one might expect the formation of complexes with a 1:2 metal-to-ligand ratio, similar to what is observed with other 8-hydroxyquinoline derivatives. scirp.orgscirp.org

Table 1: Examples of Transition Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | 8-Hydroxyquinoline Derivative | Observed Geometry/Stoichiometry | Reference |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) | Not specified | arabjchem.orgresearchgate.net |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Julolidine-quinoline Schiff base | Dinuclear (Mn, Zn), Mononuclear (Co, Ni, Cu) | rsc.org |

| Cu(II), Co(II), Ni(II) | 8-Hydroxyquinoline (8-HQ) | Square planar (Cu), Octahedral (Co, Ni) with 1:2 (M:L) ratio | scirp.orgscirp.org |

The coordination chemistry of lanthanides with 8-hydroxyquinoline derivatives has been explored, often with a focus on their potential applications in areas like anticancer therapy. nih.gov For instance, five new lanthanide(III) complexes with mixed 2,2'-bipyridyl and 5,7-dibromo-8-quinolinoline chelating ligands have been synthesized and characterized. nih.gov

Although there is no specific information available on the complexes of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- with lanthanide and actinide elements, it is plausible that such complexes could be formed. The large ionic radii of these f-block elements can accommodate various coordination numbers and geometries. However, the significant steric hindrance of the ligand would likely play a crucial role in determining the final structure and stoichiometry of the complexes.

Complexes of main group metals with 8-hydroxyquinoline derivatives are well-known, with tris(8-hydroxyquinolinato)aluminum(III) (Alq3) being a prominent example used in organic light-emitting diodes (OLEDs). scirp.orgscirp.org The synthesis and characterization of complexes of other main group elements with various 8-hydroxyquinoline derivatives have also been reported.

Specific studies on the main group metal complexes of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- are not readily found in the literature. It is reasonable to assume that it would form complexes with main group metals, and the properties of these complexes, such as their photoluminescence, would be influenced by the electron-donating nature of the alkyl groups and the steric constraints imposed by the ligand.

Lack of Publicly Available Research Data Precludes Article Generation on the

Despite a comprehensive search for scholarly articles and research data, there is a significant lack of publicly available scientific literature on the coordination chemistry of the specific compound 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-. Consequently, the generation of a detailed and scientifically accurate article as per the requested outline is not possible at this time.

The investigation sought to find specific data related to the structural analysis, electronic structure, and supramolecular assembly of metal complexes derived from 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-. This included targeted searches for:

X-ray Crystallography Studies: No crystallographic data, such as CIF files or detailed structural reports, for metal complexes of this ligand were found in the searched databases.

Spectroscopic Investigations: There is a lack of specific spectroscopic data (e.g., Infrared, UV-Vis, NMR spectra) for metal complexes of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-. While general information on the spectroscopy of 8-hydroxyquinoline derivatives exists, this information is not specific enough to be applied to the requested compound without further research.

Electronic Structure and Bonding: No theoretical or computational studies detailing the electronic structure and bonding in metal complexes of this particular ligand could be located.

Supramolecular Assembly: Information regarding the self-assembly and crystal engineering of metal complexes specifically derived from 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is not available in the public domain.

While the broader class of 8-hydroxyquinolines and their metal complexes are well-documented, the specific trimethyl-dihydro- derivative mentioned in the request appears to be an understudied area of research, with no significant findings published in accessible scientific journals or databases. Therefore, fulfilling the request for a detailed article focusing solely on the coordination chemistry of this compound is not feasible without primary research to generate the necessary experimental and theoretical data.

Catalytic Applications of 8 Quinolinol, 1,2 Dihydro 2,2,4 Trimethyl and Its Metal Complexes

Organic Transformation Catalysis

The utility of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- and its complexes in promoting various organic reactions is a subject of scientific inquiry. This section reviews its role in fundamental transformations such as oxidation, reduction, carbon-bond formation, and polymerization.

Oxidation and Reduction Reactions

While direct studies on the catalytic activity of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- in oxidation and reduction reactions are limited, research on structurally related compounds provides valuable insights. For instance, vanadium(IV) complexes incorporating methyl-substituted 8-hydroxyquinolines have demonstrated notable catalytic potential in the oxidation of hydrocarbons and alcohols. These complexes, specifically [VO(2,6-(Me)₂-quin)₂], [VO(2,5-(Me)₂-quin)₂], and [VO(2-Me-quin)₂], have been shown to be highly effective in the oxidation of cyclohexane (B81311) when used with hydrogen peroxide and 2-pyrazinecarboxylic acid (PCA) as a cocatalyst. mdpi.com The maximum yield for cyclohexane oxidation products reached 48%. mdpi.com

In the oxidation of alcohols, these vanadium complexes also show moderate activity. For example, the oxidation of phenylethanol to acetophenone (B1666503) using tert-butyl hydroperoxide as the oxidant yielded up to 46% of the product. mdpi.com

Table 1: Catalytic Oxidation of Phenylethanol and Cyclohexanol by Vanadium(IV)-8-hydroxyquinoline Complexes

| Catalyst | Substrate | Oxidant | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| [VO(2,6-(Me)₂-quin)₂] | Phenylethanol | tert-butyl hydroperoxide | 46 | 50 | 4 |

| [VO(2,5-(Me)₂-quin)₂] | Phenylethanol | tert-butyl hydroperoxide | 23 | 50 | 4 |

| [VO(2-Me-quin)₂] | Phenylethanol | tert-butyl hydroperoxide | 32 | 50 | 4 |

| [VO(2,6-(Me)₂-quin)₂] | Cyclohexanol | tert-butyl hydroperoxide | 10 | 50 | 5 |

| [VO(2,5-(Me)₂-quin)₂] | Cyclohexanol | tert-butyl hydroperoxide | 5.5 | 50 | 5 |

Data sourced from a study on methyl-substituted 8-hydroxyquinoline (B1678124) complexes. mdpi.com

Furthermore, the related compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress by acting as an antioxidant. nih.govmdpi.com This activity is linked to its ability to scavenge free radicals and participate in reactions catalyzed by antioxidant enzymes like glutathione (B108866) peroxidase. nih.govmdpi.com

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Currently, there is a lack of specific research data on the application of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- or its metal complexes as catalysts for carbon-carbon and carbon-heteroatom coupling reactions. While silver(I)-catalyzed C-N coupling of 1,2-dihydro-2,2,4-trimethylquinoline derivatives has been reported, this involves the functionalization of a C-H bond rather than a catalytic coupling reaction in the traditional sense. researchgate.net

Polymerization Catalysis

The monomer 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) is known to undergo polymerization, and various catalysts have been explored to facilitate this process. The resulting polymer is a notable antioxidant for rubber. google.comgoogle.com

Historically, catalysts such as aqueous solutions of polyvalent metal halide salts and dilute hydrochloric acid have been used, though these methods often suffer from long reaction times or corrosive conditions. google.com An improved process utilizes anhydrous aluminum chloride as a catalyst, which can significantly enhance the conversion of the monomer to its polymerized form. google.com The polymerization is typically conducted at temperatures between 80 and 140°C. google.comgoogle.com

Another method for producing the polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline, particularly for obtaining a high dimer content, involves using hydrochloric acid at a specific concentration range (15-25% by weight). google.com

Table 2: Catalysts for the Polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline

| Catalyst | Monomer | Key Process Conditions | Application of Polymer |

|---|---|---|---|

| Anhydrous Aluminum Chloride | 2,2,4-trimethyl-1,2-dihydroquinoline | Temperature: 80-140°C | Rubber Antioxidant |

Photocatalysis and Electrocatalysis facilitated by 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- Complexes

There is currently no available scientific literature detailing the use of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- or its complexes in the fields of photocatalysis or electrocatalysis.

Asymmetric Catalysis with Chiral 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- Ligands

The development of chiral ligands for asymmetric catalysis is a significant area of research. However, a review of the current literature reveals no specific studies on the synthesis or application of chiral versions of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- as ligands in asymmetric catalysis.

Heterogeneous Catalysis and Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems offers advantages in catalyst recovery and reuse. For the synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, heterogeneous catalysts like micro-meso-macroporous zeolite H-Y-MMM have been employed. google.com However, there is a lack of published research on the use of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- or its metal complexes as part of a supported catalytic system for any catalytic application.

Theoretical and Computational Investigations of 8 Quinolinol, 1,2 Dihydro 2,2,4 Trimethyl

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of quinoline-based compounds due to its favorable balance of computational cost and accuracy. researchgate.net DFT studies on molecules structurally related to 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- typically involve geometry optimization to find the lowest energy conformation. For instance, in studies of 8-hydroxyquinoline (B1678124) (8-HQ), DFT calculations with the B3LYP functional and a 6-311G basis set have been used to determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles. researchgate.net Similar calculations for 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- would reveal how the presence of the dihydro-trimethyl-substituted ring affects the planarity and electronic distribution of the quinolinol core.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For 8-HQ, the theoretical energy gap has been calculated to be around 4.52 eV. researchgate.net A similar study on 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- would elucidate how the substituents alter this gap, thereby influencing its reactivity.

Furthermore, DFT enables the calculation of various molecular descriptors. These descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Molecular Properties (Note: The following data are illustrative, based on typical values for similar quinoline (B57606) derivatives, and are not from a direct study on 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-)

| Parameter | Illustrative Value | Unit |

|---|---|---|

| Total Energy | -652.123 | Hartrees |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 4.64 | eV |

| Dipole Moment | 2.5 | Debye |

Ab Initio Methods for Electronic Structure Elucidation

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure elucidation. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate results for certain properties.

These methods would be instrumental in refining the understanding of the electronic ground state and excited states of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-. For complex systems, a combination of DFT for geometry optimization and ab initio methods for single-point energy calculations often yields highly accurate data.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-, this could involve studying its synthesis, degradation, or its role in catalytic cycles. For example, the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) often involves the condensation of aniline (B41778) with acetone. google.com

Mechanistic studies typically involve locating the transition state (TS) structures connecting reactants and products on the potential energy surface (PES). The activation energy, which is the energy difference between the reactants and the TS, determines the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located TS indeed connects the desired reactants and products. Such studies have been performed for cycloaddition reactions involving other trimethyl-substituted compounds, utilizing DFT to map out the reaction pathways and explain regioselectivity. researchgate.net

Molecular Dynamics Simulations of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov An MD simulation for 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- would involve placing the molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for every atom in the system.

These simulations can provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape over time.

Solvation: The structure and dynamics of solvent molecules around the solute.

Interactions with other molecules: How it binds to other molecules or surfaces. This is particularly relevant for understanding its potential use as a corrosion inhibitor or in materials science, where interactions with metal surfaces are key.

Recent studies on other small molecules have used MD simulations to understand their interactions with proteins or other biological targets, highlighting the power of this technique to reveal dynamic binding modes. nih.gov

Ligand Field Theory and Computational Spectroscopy of Metal Complexes

The 8-quinolinol moiety is a well-known chelating agent, forming stable complexes with a wide range of metal ions. Ligand Field Theory (LFT) can be used to describe the electronic structure of these metal complexes. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are used to predict and interpret their spectroscopic properties.

Calculations would focus on:

Coordination geometry: Predicting the preferred coordination number and geometry of the metal center.

Electronic spectra: Simulating the UV-Vis spectra by calculating the energies and intensities of electronic transitions. These transitions are often charge-transfer in nature (ligand-to-metal or metal-to-ligand).

Vibrational spectra: Calculating the IR and Raman spectra to identify the vibrational modes that are sensitive to metal coordination.

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug discovery, QSAR can also be applied to non-biological applications such as materials science or environmental chemistry. nih.gov

For 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- and its analogs, a QSAR study could be developed to predict properties like:

Corrosion inhibition efficiency: By correlating molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular surface area) with experimentally determined inhibition efficiencies.

Antioxidant activity: The ability of the compound to scavenge free radicals, a property relevant in the stabilization of polymers. researchgate.net

Performance as a stabilizer in industrial applications. haz-map.com

The development of a QSAR model involves calculating a large number of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov

Prediction of Tautomeric Equilibria and Conformational Preferences

Theoretical and computational chemistry offers powerful tools to predict the structural and energetic properties of molecules, including the tautomeric equilibria and conformational preferences of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-. Such investigations are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications. While specific experimental or computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer its likely behavior based on well-established principles and computational studies of closely related quinoline derivatives. researchgate.netscirp.orgresearchgate.net

Tautomeric Equilibria

Tautomerism in 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- involves the migration of a proton, leading to different structural isomers that can exist in equilibrium. The primary tautomeric forms to consider are the enol-imine and the keto-enamine forms.

Enol-Imine Tautomer (A): This is the form where the hydroxyl group is attached to the benzene (B151609) ring at position 8, and the nitrogen atom is part of the dihydroquinoline ring. This form can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the quinoline ring.

Keto-Enamine Tautomer (B): This tautomer is formed by the migration of the hydroxyl proton to the nitrogen atom, resulting in a ketone group at position 8 and an N-H group in the heterocyclic ring.

Computational studies on similar hydroxyquinoline systems, often employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311G** or 6-311++G(d,p), have shown that for many hydroxyquinolines, the enol (OH) form is thermodynamically more stable than the keto (NH) form. researchgate.netresearchgate.net The relative stability is influenced by factors such as the electronic effects of substituents and the solvent environment. For 8-hydroxyquinoline itself, the form with an intramolecular hydrogen bond is found to be the most stable. researchgate.net

A hypothetical computational analysis of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- would likely yield the relative energies of these tautomers. The results would be expected to show the enol-imine form as the more stable tautomer due to the aromaticity of the benzene ring and the stabilizing effect of the intramolecular hydrogen bond.

Table 1: Predicted Relative Energies of Tautomers of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Key Features |

| Enol-Imine (A) |  | 0.0 (Reference) | Intramolecular hydrogen bond, Aromatic benzene ring |

| Keto-Enamine (B) |  | > 0 | Disrupted aromaticity, N-H bond formation |

Note: The structures and energy values in this table are hypothetical and serve to illustrate the expected outcome of a computational study.

Conformational Preferences

The conformational flexibility of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- arises from the dihydroquinoline ring, which is not planar. This ring can adopt different conformations, primarily distinguished by the positions of the substituents on the saturated part of the ring. The bulky trimethyl groups at positions 2 and 4 will play a significant role in determining the most stable conformation by minimizing steric hindrance.

The dihydroquinoline ring can exist in various half-chair or envelope-like conformations. The orientation of the methyl groups (axial vs. equatorial) will be a key determinant of conformational stability. Generally, bulky substituents prefer to occupy equatorial positions to reduce steric strain arising from 1,3-diaxial interactions. openstax.org

A detailed conformational analysis would involve mapping the potential energy surface by rotating the single bonds and calculating the energy of each resulting conformer. This would identify the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature.

Table 2: Hypothetical Conformational Analysis of the Dihydroquinoline Ring

| Conformer | Substituent Orientations | Predicted Relative Energy (kcal/mol) | Steric Interactions |

| Conformer I | 4-CH₃ (Equatorial) | 0.0 (Reference) | Minimized steric strain |

| Conformer II | 4-CH₃ (Axial) | > 0 | Significant 1,3-diaxial interactions |

Note: This table presents a simplified, hypothetical analysis. A full computational study would consider more subtle variations in the ring pucker and the orientations of all substituents.

Advanced Applications in Materials Science and Analytical Chemistry

Integration into Advanced Materials

The bifunctional nature of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- makes it a promising candidate for integration into various advanced materials, where it can impart specific optical, electronic, and stabilizing properties.

8-Hydroxyquinoline (B1678124) and its derivatives are foundational in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). wikipedia.org The aluminum complex of 8-hydroxyquinoline, Alq3, is a classic example of a stable and highly luminescent material used as an emissive layer in OLED devices. wikipedia.org The luminescence properties arise from the formation of rigid and stable metal-ligand chelate complexes. wikipedia.org

The introduction of the 1,2-dihydro-2,2,4-trimethyl- group onto the 8-quinolinol framework is expected to modify the electronic and steric properties of the ligand. These modifications can influence the photophysical characteristics of the resulting metal complexes, such as their emission wavelength, quantum yield, and stability. In its photo-induced excited state, 8-hydroxyquinoline can convert to a zwitterionic isomer where a hydrogen atom is transferred from the oxygen to the nitrogen. wikipedia.org Substituents on the quinoline (B57606) ring are known to affect these luminescent properties, suggesting that 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- could be used to fine-tune the color and efficiency of OLEDs, paving the way for novel, high-performance display and lighting technologies.

The monomer unit, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), can be polymerized to form Poly(2,2,4-trimethyl-1,2-dihydroquinoline). haz-map.comechemi.com This polymer is widely used as an industrial antioxidant and stabilizer in rubber and plastics, valued for its ability to prevent degradation. haz-map.comresearchgate.net

By functionalizing this polymer with 8-quinolinol groups, or by using 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- as a comonomer, it is possible to create multifunctional polymers. Such hybrid materials would synergistically combine the antioxidant and stabilizing properties of the polymer backbone with the metal-chelating and optically active characteristics of the 8-quinolinol moiety. These advanced polymers could find applications in:

Active Packaging: Chelating trace metal ions that catalyze food spoilage while preventing oxidative degradation of the polymer.

Sensor-Integrated Materials: Polymers that change color or fluoresce in the presence of specific metal contaminants.

Sound-Insulating Materials: The polymer of 2,2,4-trimethyl-1,2-dihydroquinoline has been used in nitrile rubber compositions for sound insulation. echemi.com Incorporating the 8-quinolinol group could add sensing capabilities to these materials.

The 1,2-dihydroquinoline (B8789712) structure is inherently redox-active and is a known antioxidant. nih.gov The related compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated the ability to reduce oxidative stress. nih.gov This intrinsic property, combined with the redox capabilities of the 8-quinolinol group, makes 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- a compelling molecule for the design of redox-active materials.

These materials are crucial for next-generation energy storage systems, such as aqueous redox flow batteries (RFBs). mdpi.comresearchgate.net In this context, organic redox-active molecules are sought after as they are potentially cheaper and more sustainable than traditional metal-based systems. mdpi.com The subject compound could function as an anolyte material, undergoing reversible oxidation and reduction. The search for new water-soluble organic redox-active materials remains a significant challenge, and quinoline derivatives represent a promising class of compounds for this purpose. mdpi.comresearchgate.net The ability to modify the quinoline core allows for the tuning of reduction potentials and reaction kinetics. nih.gov

Chemo- and Biosensor Development

The development of reliable sensors for detecting environmental and biological analytes is a key area of analytical chemistry. The structure of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is well-suited for creating selective and sensitive chemo- and biosensors.

The 8-hydroxyquinoline portion of the molecule is an excellent chelating agent that binds to a wide range of metal ions. wikipedia.orgresearchgate.net This binding event can be transduced into a measurable signal, forming the basis of a sensor. duke.edu

Optical Sensors: Upon chelation with a metal ion, the fluorescence properties of the 8-quinolinol moiety can be significantly altered. This may manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. researchgate.net These changes can be measured using fluorimetry, providing a highly sensitive detection method.

Electrochemical Sensors: The binding of a metal ion alters the electron density around the quinoline ring system. This change can be detected as a shift in the redox potential of the molecule using techniques like cyclic voltammetry. This forms the basis for electrochemical sensing platforms.

The 1,2-dihydro-2,2,4-trimethyl- portion of the molecule can influence the sensor's properties by providing a specific steric environment around the binding site, potentially enhancing selectivity for certain ions.

The primary application of sensors based on this compound is the detection of metal ions, which are significant environmental and biological targets. nih.govmdpi.com The 8-hydroxyquinoline scaffold is known to interact with numerous metal ions. By extension, 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- could be developed into specific sensors for these targets. The detection mechanism relies on the unique spectroscopic or electrochemical signature that appears upon complexation. researchgate.net Single-molecule methods are also emerging as powerful techniques for observing the interaction between chelating molecules and metal ions with high precision. frontiersin.org

Below is a table of potential metal ion targets and the likely sensing principle based on the known behavior of 8-hydroxyquinoline derivatives.

| Target Analyte | Potential Sensing Principle | Detection Method |

| Aluminum (Al³⁺) | Strong fluorescence enhancement upon complexation. | Fluorimetry |

| Zinc (Zn²⁺) | Formation of a fluorescent complex. | Fluorimetry |

| Copper (Cu²⁺) | Fluorescence quenching due to paramagnetic effects. | Fluorimetry, Voltammetry |

| Iron (Fe³⁺/Fe²⁺) | Fluorescence quenching and formation of a colored complex. | Fluorimetry, Colorimetry |

| Mercury (Hg²⁺) | Significant fluorescence quenching or spectral shift. | Fluorimetry, Colorimetry |

| Lead (Pb²⁺) | Change in fluorescence or electrochemical signal upon binding. | Fluorimetry, Voltammetry |

Separation Science Applications

The structural characteristics of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-, particularly the 8-hydroxyquinoline core, make it a compelling candidate for various applications in separation science. The nitrogen atom of the pyridine (B92270) ring and the adjacent hydroxyl group form a powerful bidentate chelation site, capable of forming stable complexes with a wide array of metal ions. wikipedia.orgscispace.com This inherent chelating ability is the foundation for its use in solid-phase extraction and chromatography.

Solid Phase Extraction Media

Solid-phase extraction (SPE) is a technique designed for the rapid, selective, and efficient preparation and purification of samples. The effectiveness of an SPE sorbent is largely dependent on its ability to selectively retain target analytes from a complex matrix. Derivatives of 8-hydroxyquinoline are recognized for their utility in separation techniques, including the extraction of metal ions. scispace.com

By immobilizing 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- onto a solid support such as silica, alumina, or a polymer resin, a highly selective SPE sorbent can be created. This functionalized material would be capable of selectively binding metal ions that have a strong affinity for the 8-quinolinol ligand. The trimethyl and dihydro substitutions on the quinoline ring may influence the selectivity and stability of the metal complexes formed, potentially allowing for fine-tuned separation of specific metal ions. The general procedure involves passing a solution containing various metal ions through a cartridge packed with the functionalized sorbent. The target metal ions are retained via chelation, while other matrix components pass through. The retained metals can then be eluted using a solvent that disrupts the chelate complex, such as a solution with a lower pH or one containing a stronger complexing agent.

Table 1: Potential Solid Phase Extraction Applications

| Target Analyte | Matrix | Principle of Separation | Potential Advantage |

| Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺) | Environmental Water Samples | Selective Chelation | High selectivity and preconcentration factor |

| Transition Metal Ions (e.g., Fe³⁺, Zn²⁺, Ni²⁺) | Industrial Effluents | Metal-Ligand Complexation | Robustness and reusability of the sorbent |

| Rare Earth Elements | Geological Samples | Ion-Specific Chelation | Potential for selective separation of valuable elements |

Chromatographic Stationary Phases

The principles that make 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- suitable for SPE also apply to its use in chromatography. By chemically bonding this compound to a chromatographic support, a specialized stationary phase for liquid chromatography (LC) can be developed. Such a stationary phase would be particularly effective for a technique known as ligand-exchange chromatography.

In this application, the immobilized 8-quinolinol derivative acts as a chelating ligand. When a mobile phase containing a mixture of metal ions is passed through the column, the ions will interact with the stationary phase to varying degrees, based on the stability of the respective metal-ligand complexes. This differential interaction results in their separation. The retention of the metal ions can be controlled by adjusting the composition of the mobile phase, such as its pH or the concentration of a competing ligand. The trimethyl substitutions may provide steric hindrance that could be exploited to achieve specific selectivities between similarly charged ions.

Table 2: Potential Chromatographic Applications

| Chromatographic Technique | Target Analytes | Separation Mechanism | Potential Benefit |

| Ligand-Exchange HPLC | Divalent Metal Ions (e.g., Co²⁺, Mn²⁺, Mg²⁺) | Differential formation of metal-quinolinol complexes | High-resolution separation of metals |

| Ion-Exchange Chromatography | Lanthanides and Actinides | Chelation-based retention and selective elution | Group separation of f-block elements |

| Affinity Chromatography | Metalloproteins | Specific binding interactions with the metal cofactor | Purification of specific proteins from complex biological samples |

Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of 8-quinolinol and its derivatives are of significant interest, particularly for applications in sensing and optical devices like organic light-emitting diodes (OLEDs). wikipedia.org The parent compound, 8-hydroxyquinoline (oxine), is known to be weakly fluorescent on its own. scispace.com This is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) process, where the proton from the hydroxyl group is transferred to the nitrogen atom of the quinoline ring. wikipedia.org This process provides a non-radiative decay pathway for the excited state, thus quenching fluorescence.

Upon chelation with metal ions, the hydroxyl proton is replaced by the metal ion, which blocks the ESIPT pathway. This restriction, combined with an increase in molecular rigidity, leads to a significant enhancement of fluorescence emission. scispace.com The specific properties of the emitted light, such as wavelength and intensity, are influenced by both the metal ion and the substituents on the quinoline ring. wikipedia.org

For 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-, the presence of electron-donating trimethyl groups and the saturation in the pyridine ring are expected to modify the electronic structure of the chromophore. These modifications can alter the energy levels of the frontier molecular orbitals, thereby shifting the absorption and emission spectra. The dihydro nature of the ring disrupts the aromaticity of the pyridine moiety, which would significantly impact the photophysical behavior compared to the fully aromatic 8-hydroxyquinoline. The energy transfer mechanism is still likely to be dominated by chelation-enhanced fluorescence, where the formation of a metal complex is the key event that "switches on" the luminescence.

Table 3: Photophysical Characteristics of 8-Hydroxyquinoline (Parent Compound)

| Property | Description | Reference |

| Fluorescence | Weak in its free form | scispace.com |

| Excitation Mechanism | Absorption of UV light leading to an excited singlet state | |

| Energy Transfer | Excited-state intramolecular proton transfer (ESIPT) from -OH to the ring nitrogen | wikipedia.org |

| Chelation Effect | Formation of metal complexes blocks ESIPT and increases molecular rigidity, leading to enhanced fluorescence | scispace.com |

| Application | Fluorescent chemosensor for metal ions | scispace.com |

Electrochemical Behavior and Redox Processes

The electrochemical properties of 8-quinolinol derivatives are crucial for understanding their antioxidant capabilities and their potential use in electrochemical sensors. Studies on the parent compound, 8-quinolinol, using techniques like cyclic voltammetry, have shown that it possesses significant reducing properties and can act as an effective antioxidant. nih.gov In some assays, it has demonstrated more efficient antioxidant activity than well-known flavonoids like catechin (B1668976) and quercetin. nih.gov

The electrochemical oxidation of 8-hydroxyquinoline at a glassy carbon paste electrode is reported to be an irreversible process involving two electrons. electrochemsci.org The mechanism is pH-dependent and is controlled by the diffusion of the electroactive species. The initial single-electron oxidation of the 8-hydroxyquinoline molecule leads to the formation of free radical species. electrochemsci.org These radicals can then combine to form dimers, which can be further oxidized to produce quinonoid-type compounds. electrochemsci.org

In the case of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-, the electrochemical behavior is expected to be influenced by its specific substitutions. The three electron-donating methyl groups would likely make the molecule easier to oxidize, resulting in a lower oxidation potential compared to the unsubstituted 8-quinolinol. The saturation of the pyridine ring in the 1,2-dihydro form disrupts the aromatic system, which will also have a substantial effect on the redox potential and the stability of the resulting radical cations. The compound is expected to retain the antioxidant character of the 8-quinolinol core, primarily due to the electron-rich phenol (B47542) ring's ability to scavenge free radicals.

Table 4: Electrochemical Data for 8-Hydroxyquinoline (Parent Compound)

| Parameter | Finding | Technique | Reference |

| Oxidation Process | Irreversible and diffusion-controlled | Cyclic Voltammetry | electrochemsci.org |

| Electron Transfer | Involves a two-electron process | Cyclic Voltammetry | electrochemsci.org |

| Reaction Products | Formation of free radicals, dimers, and quinonoid compounds | Cyclic Voltammetry | electrochemsci.org |

| Redox Activity | Exhibits strong antioxidant properties | Deoxyribose degradation assay | nih.gov |

| Peak Potential | Anodic peak potential is pH-dependent (becomes more negative with increasing pH) | Cyclic Voltammetry | electrochemsci.org |

Exploratory Biological Mechanism Studies of 8 Quinolinol, 1,2 Dihydro 2,2,4 Trimethyl

Molecular Interactions with Model Biological Systems (In Vitro/In Silico)

Enzyme Inhibition/Activation Studies

While direct and specific enzyme inhibition or activation studies on 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- are not extensively detailed in the public domain, research on related 8-hydroxyquinoline (B1678124) (8HQ) derivatives provides insights into potential mechanisms. 8HQ derivatives are known to act as inhibitors of 2OG-dependent enzymes. mdpi.com For instance, a study on a related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), demonstrated its ability to reduce the activity of caspase-8 and caspase-9, which are key enzymes in apoptosis pathways. nih.gov This suggests that the quinoline (B57606) core structure can interact with and modulate enzyme function. Further research is necessary to specifically determine the enzyme interaction profile of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-.

Protein Binding and Conformational Changes

Table 1: Computational Methods for Protein Binding Analysis

| Method | Principle | Application |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identifies potential binding modes and estimates binding affinity. chemdiv.com |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Analyzes the stability of ligand-protein complexes and conformational changes. frontiersin.org |

| MM/GBSA | Calculates binding free energy from molecular mechanics and solvation models. | Provides a more accurate estimation of binding affinity compared to docking scores. frontiersin.org |

DNA/RNA Intercalation or Groove Binding Mechanisms

Studies on new quinoline-arylamidine hybrids have shed light on the potential for quinoline derivatives to interact with nucleic acids. nih.gov These studies, utilizing UV-Vis and CD spectroscopy, have shown that such compounds can bind to DNA and RNA. nih.gov The primary modes of interaction are through groove binding, with some compounds exhibiting intercalation. nih.gov The binding affinity is influenced by factors such as the length of the molecule and the presence of groups capable of forming hydrogen bonds with the polynucleotides. nih.gov While these findings are for related hybrid molecules, they suggest that the quinoline structure present in 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- could potentially facilitate interactions with DNA or RNA. However, direct experimental evidence for this specific compound is needed.

Investigation of Metal Ion Homeostasis Perturbation in Model Organisms

A significant area of research for 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions and disrupt metal ion homeostasis. nih.govnih.gov 8HQs are known to form complexes with divalent metal ions, a property central to many of their biological activities. nih.govnih.gov For example, studies on Mycobacterium tuberculosis have shown that 8HQs act as copper ionophores, leading to increased intracellular copper levels, production of reactive oxygen species (ROS), and ultimately, disruption of metal ion homeostasis. nih.gov This disruption of the relative levels of metal ions is believed to be a key mechanism of their bactericidal activity. nih.gov The chelation of metal ions by 8HQs is also implicated in their potential applications in neurodegenerative diseases and cancer. nih.govnih.gov It is plausible that 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- shares this ability to perturb metal ion homeostasis, which could be a primary driver of its biological effects.

Table 2: Effects of 8-Hydroxyquinolines on Metal Ion Homeostasis in M. tuberculosis

| Mechanism | Consequence | Reference |

| Copper Ionophore Activity | Increased intracellular copper | nih.gov |

| ROS Production | Oxidative stress | nih.gov |

| Disruption of Metal Ion Balance | Broad sensitivity and toxicity | nih.gov |

Mechanistic Insights from Cell-Free Biological Assays

Cell-free assays provide a valuable tool for dissecting the direct molecular interactions of a compound without the complexity of a cellular environment. For instance, the antioxidant activity of 8-hydroxyquinoline derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov While some derivatives showed low antioxidant activity in this assay, it highlights a potential mechanism of action. nih.gov Furthermore, studies on a related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, in the context of acetaminophen-induced liver injury, revealed its ability to reduce oxidative stress by acting as an antioxidant. nih.gov These cell-free and in vitro findings suggest that direct antioxidant activity could be one of the mechanistic pillars of compounds in this chemical class.

Advanced Microscopy Techniques for Subcellular Localization

The subcellular localization of a compound is crucial for understanding its mechanism of action. While specific studies using advanced microscopy to determine the subcellular distribution of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- are not currently available, the lipophilic nature of the 8-hydroxyquinoline core suggests it can cross cellular membranes. nih.gov The interaction of 8HQ derivatives with metal ions, particularly within mitochondria, has been noted in the context of liver injury models. nih.gov Advanced microscopy techniques, such as confocal or fluorescence microscopy, could be employed in future studies to visualize the localization of a fluorescently tagged version of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- within different cellular compartments, providing critical insights into its sites of action.

Environmental and Green Chemistry Research Perspectives on 8 Quinolinol, 1,2 Dihydro 2,2,4 Trimethyl

Degradation Pathways in Environmental Models